![molecular formula C21H21NO6 B2384285 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 859668-98-7](/img/structure/B2384285.png)
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of NPD4456 is the HIV-1 Vpr protein . The Vpr protein plays a crucial role in the HIV-1 life cycle, particularly in the infection of non-dividing cells such as macrophages .
Mode of Action
NPD4456 acts as an inhibitor of the HIV-1 Vpr protein . It achieves this by directly binding to the Vpr protein, thereby inhibiting its function .
Biochemical Pathways
Given its target, it is likely that it interferes with the pathways involved in theHIV-1 life cycle , particularly those related to the infection of non-dividing cells .
Pharmacokinetics
Result of Action
By inhibiting the HIV-1 Vpr protein, NPD4456 can prevent the Vpr-dependent viral infection of human macrophages . This could potentially limit the spread of the virus within the host.
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be easily purified by column chromatography. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Finally, further research is needed to optimize the synthesis method and improve the solubility of the compound, in order to make it more suitable for use in various assays.
Synthesis Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves the reaction of 3-(2,5-dimethoxyphenyl)-4-methylcoumarin with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is usually high, and the compound can be easily purified by column chromatography.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-15-8-6-14(27-21(24)22(2)3)11-18(15)28-20(23)19(12)16-10-13(25-4)7-9-17(16)26-5/h6-11H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDUXSQDZDSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859668-98-7 |
Source
|
Record name | 859668-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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